molecular formula C11H12N2 B048129 1-Cyclopropyl-2-methylbenzimidazole CAS No. 118482-04-5

1-Cyclopropyl-2-methylbenzimidazole

Cat. No.: B048129
CAS No.: 118482-04-5
M. Wt: 172.23 g/mol
InChI Key: PVNMWWNQQNYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118482-04-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-cyclopropyl-2-methylbenzimidazole

InChI

InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3

InChI Key

PVNMWWNQQNYJIY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3CC3

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC3

Synonyms

1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.71 g (0.0115 mole) of N-cyclopropyl-1,2-phenylenediamine and 2.12 ml (0.0115 mole) of triethylorthoacetate in 50 ml of ethyl acetate was heated to reflux for 2 hours. The solvent was removed and the residue partitioned between chloroform and water. The organic phase was separated, dried over sodium sulfate and concentrated to give 1.87 g of a brown oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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